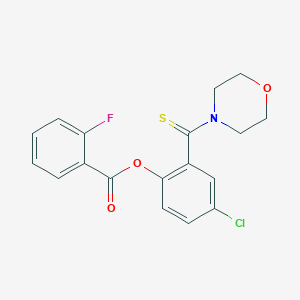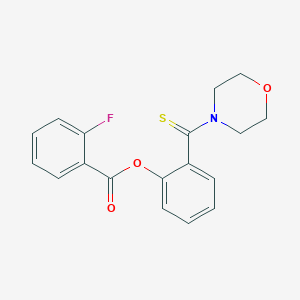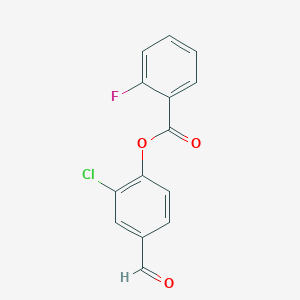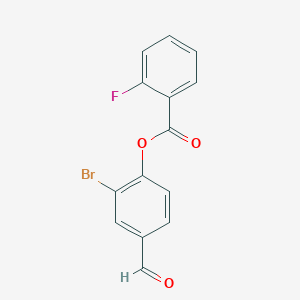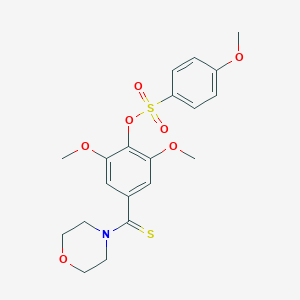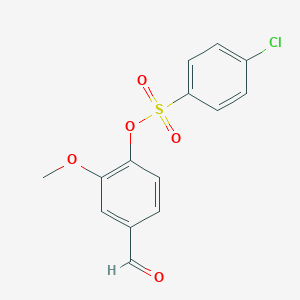
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate, also known as FMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMCS is a sulfonate ester that is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is relatively expensive and may not be readily available in some labs. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can also be toxic and should be handled with care.
Future Directions
There are several future directions for research on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. One area of research is the development of new drugs based on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate for the treatment of various diseases. Another area of research is the synthesis of new functional materials based on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. Additionally, further studies are needed to elucidate the mechanism of action of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as triethylamine. This reaction produces the intermediate 4-(4-chlorobenzenesulfonyloxy)-2-methoxybenzaldehyde, which is then treated with a reducing agent such as sodium borohydride to produce 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. The purity of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been studied extensively for its potential applications in various fields such as organic synthesis, drug discovery, and material science. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can be used as a reagent in organic synthesis to introduce the 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate group into a molecule, which can then be used as a precursor for the synthesis of other compounds. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been used as a tool for studying enzyme kinetics and protein-ligand interactions. In drug discovery, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been used as a lead compound for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease. In material science, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers.
properties
Product Name |
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate |
|---|---|
Molecular Formula |
C14H11ClO5S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C14H11ClO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |
InChI Key |
BLKCNGNDKWNKLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



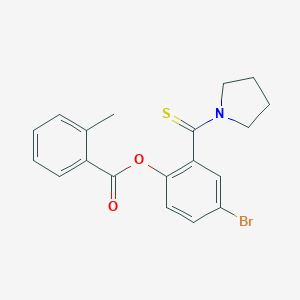
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
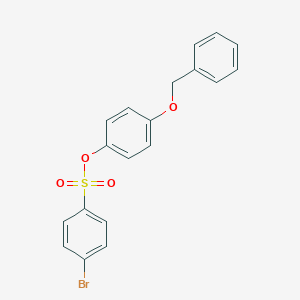
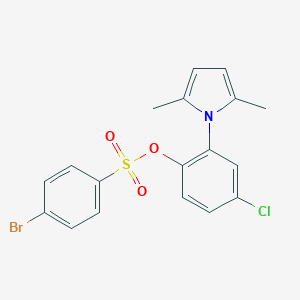
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
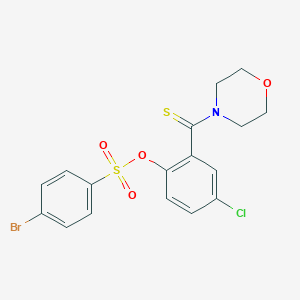
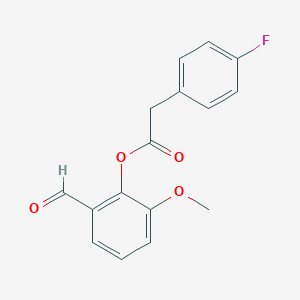
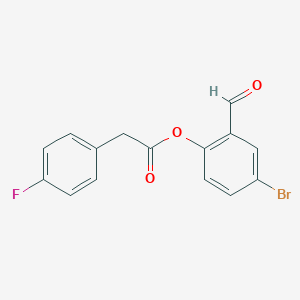
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
